molecular formula C25H37N5O8 B1330339 Acetylthreonyl-leucyl-asparaginyl-phenylalanine CAS No. 137372-00-0

Acetylthreonyl-leucyl-asparaginyl-phenylalanine

Cat. No. B1330339
M. Wt: 535.6 g/mol
InChI Key: COBFYEGBXADZJP-WMJIZHEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylthreonyl-leucyl-asparaginyl-phenylalanine is a compound with the molecular formula C25H37N5O8 and a molecular weight of 535.6 g/mol .


Synthesis Analysis

The synthesis of phenylalanine, a component of the compound, has been studied extensively. A systematic engineering approach has been developed for the efficient biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors . This process involves two modules: the first converts aromatic precursors and glycine into phenylpyruvate, and the second catalyzes phenylpyruvate to L-phenylalanine .


Chemical Reactions Analysis

Asparaginyl endopeptidases (AEPs) are known to exhibit transpeptidase activity, which is integral for the key head-to-tail cyclisation reaction during the biosynthesis of cyclotides . This could potentially be relevant to the chemical reactions involving Acetylthreonyl-leucyl-asparaginyl-phenylalanine.

Scientific Research Applications

Nutritional Biochemistry

  • Walnut-derived peptides, including those with amino acid sequences similar to Acetylthreonyl-leucyl-asparaginyl-phenylalanine, have been shown to exhibit high angiotensin-converting enzyme (ACE) inhibitory activities. This suggests potential applications in managing hypertension and cardiovascular health (Wang et al., 2021).

Microbial Nutrition

  • Certain amino acids, such as phenylalanine and leucine, are essential for the growth of Myxococcus xanthus, a type of bacterium. This underscores the importance of these amino acids in microbial metabolism and growth (Hemphill & Zahler, 1968).

Pharmaceutical Development

  • Peptides containing sequences like Acetylthreonyl-leucyl-asparaginyl-phenylalanine are being investigated for their stability and effectiveness in drug formulations. For example, TAK-448, a kisspeptin analog with similar components, shows potential for treating prostate cancer (Moriya et al., 2019).

Enzymatic Studies

  • Research on enzymes synthesizing acetyl-leucine, an integral component of Acetylthreonyl-leucyl-asparaginyl-phenylalanine, has been conducted to understand their role in peptide biosynthesis, particularly in the context of antibiotics production (Suzukake et al., 1980).

Peptide Synthesis

  • The synthesis of complex peptides, including those with components similar to Acetylthreonyl-leucyl-asparaginyl-phenylalanine, has been studied to understand the molecular structure and function of biologically active peptides (Bodanszky et al., 1974).

Cell Metabolism

  • Specific amino acids, including components of Acetylthreonyl-leucyl-asparaginyl-phenylalanine, play a significant role in cellular processes such as RNA degradation and protein stability in hepatocytes, indicating their importance in cellular metabolism and regulation (Balavoine et al., 1993).

Protein Degradation

  • Studies on protein degradation have shown that asparagine and aspartyl residues, similar to those in Acetylthreonyl-leucyl-asparaginyl-phenylalanine, undergo specific reactions contributing to protein aging and degradation, which has implications in understanding protein longevity and stability (Geiger & Clarke, 1987).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N5O8/c1-13(2)10-17(29-24(36)21(14(3)31)27-15(4)32)22(34)28-18(12-20(26)33)23(35)30-19(25(37)38)11-16-8-6-5-7-9-16/h5-9,13-14,17-19,21,31H,10-12H2,1-4H3,(H2,26,33)(H,27,32)(H,28,34)(H,29,36)(H,30,35)(H,37,38)/t14-,17+,18+,19+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBFYEGBXADZJP-WMJIZHEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(C)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30929775
Record name N-(2-{[2-({1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]butylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-1,4-dihydroxy-4-iminobutylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylthreonyl-leucyl-asparaginyl-phenylalanine

CAS RN

137372-00-0
Record name Acetylthreonyl-leucyl-asparaginyl-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137372000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[2-({1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]butylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-1,4-dihydroxy-4-iminobutylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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